N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
Description
Historical Development of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles, first identified in the late 19th century as natural product constituents, gained prominence in the 20th century for their diverse pharmacological profiles. Early work focused on their antimicrobial and anti-inflammatory properties, with seminal studies in the 1960s–1980s establishing structure-activity relationships (SAR) that linked substituent patterns to biological efficacy. For instance, the 2-aminobenzothiazole scaffold was recognized for its ability to mimic peptide backbones, enabling interactions with enzymatic active sites.
The 1990s marked a turning point with the discovery of benzothiazole-based antitumor agents such as 2-(4-aminophenyl)benzothiazoles, which exhibited nanomolar potency against breast and ovarian cancer cell lines. This era also saw the integration of computational methods to rationalize benzothiazole-protein interactions, particularly with kinases and G-protein-coupled receptors. By the 2010s, over 120 benzothiazole derivatives had entered clinical trials, underscoring their adaptability in addressing conditions ranging from neurodegenerative diseases to metabolic disorders.
Emergence of Tosylpropanamide-Substituted Benzothiazoles
The incorporation of tosylpropanamide groups into benzothiazoles represents a strategic innovation to enhance molecular solubility and target affinity. Tosyl (p-toluenesulfonyl) groups, known for their electron-withdrawing properties and steric bulk, improve metabolic stability by shielding labile functional groups from enzymatic degradation. In this compound, the propanamide linker facilitates conformational flexibility, allowing the molecule to adopt binding poses compatible with both hydrophobic and polar enzyme pockets.
Recent syntheses of analogous compounds, such as N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, demonstrate that tosylpropanamide derivatives exhibit enhanced inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B) compared to non-sulfonylated counterparts. For example, IC₅₀ values for BuChE inhibition improve from >50 μM in simple benzothiazoles to 12–15 μM in tosylpropanamide hybrids. These findings underscore the role of sulfonamide groups in optimizing pharmacokinetic and pharmacodynamic profiles.
Research Significance in Heterocyclic Compound Development
This compound epitomizes the "privileged scaffold" paradigm in drug design, where modular heterocyclic cores are functionalized to target multiple disease pathways. Key advancements include:
- Multi-target engagement : The compound’s benzothiazole moiety interacts with ATP-binding sites in kinases, while the tosylpropanamide group modulates sulfotransferase activity, enabling dual-pathway inhibition.
- Enhanced bioavailability : Tosyl substitution reduces logP values by 0.5–1.0 units compared to alkylated benzothiazoles, improving aqueous solubility without compromising membrane permeability.
- Synthetic versatility : The propanamide linker permits facile derivatization via nucleophilic acyl substitution, enabling rapid generation of analogs for SAR studies.
These attributes position the compound as a template for developing therapeutics against complex diseases like Alzheimer’s and Parkinson’s, where multi-target approaches are increasingly favored.
Current Academic Research Landscape and Challenges
Contemporary studies on this compound focus on three frontiers:
1. Synthetic Methodologies
While traditional routes rely on condensation of 2-aminothiophenols with carbonyl precursors, newer protocols employ transition-metal-free cyclizations. For example, Feng et al. (2020) achieved intramolecular C–S coupling using K₂CO₃ in dioxane, yielding benzothiazoles with >80% efficiency. However, introducing the tosylpropanamide group remains challenging due to competing sulfonation side reactions, necessitating protective group strategies.
2. Computational Design
Molecular docking studies reveal that the 4-methyl group on the benzothiazole ring occupies a hydrophobic subpocket in BuChE (PDB: 4BDS), while the tosyl oxygen forms hydrogen bonds with Thr120. QSAR models further indicate that electron-withdrawing substituents at the benzothiazole 6-position enhance MAO-B inhibition by 30–40%.
3. Translational Barriers
Key challenges include:
- Metabolic instability : Despite tosyl protection, hepatic cytochrome P450-mediated N-dealkylation remains a major clearance pathway.
- Selectivity issues : Off-target interactions with adenosine A₁ and A₃ receptors (Kᵢ ~100 nM) necessitate structural refinements to minimize side effects.
These efforts highlight the compound’s potential while underscoring the need for innovative solutions to persistent synthetic and pharmacological hurdles.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMOAMAXNREPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives. For 4-methylbenzo[d]thiazol-2-amine, a modified Hantzsch thiazole synthesis is employed:
Reaction Setup :
Workup :
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H), 7.21 (s, 1H), 6.98 (d, J = 8.0 Hz, 1H), 2.38 (s, 3H, CH₃).
- FT-IR (ATR) : 3350 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N stretch).
Amidation Strategies for 3-Tosylpropanoyl Integration
Nucleophilic Acyl Substitution with 3-Tosylpropanoyl Chloride
The amide bond is formed via reaction of 4-methylbenzo[d]thiazol-2-amine with 3-tosylpropanoyl chloride under basic conditions:
Reagents and Conditions :
- 4-Methylbenzo[d]thiazol-2-amine (1.0 equiv), 3-tosylpropanoyl chloride (1.1 equiv), Et₃N (2.0 equiv) in anhydrous DCM at 0°C → RT, 12 hours.
Workup :
Spectroscopic Validation :
Coupling Reagent-Mediated Amidation
Alternative methods utilize EDCl/HOBt for activating 3-tosylpropanoic acid:
Reaction Setup :
- 3-Tosylpropanoic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF, stirred at 0°C for 30 minutes.
- 4-Methylbenzo[d]thiazol-2-amine (1.0 equiv) added, reaction proceeds at RT for 24 hours.
Workup :
Comparative Data :
| Parameter | Nucleophilic Acyl Substitution | EDCl/HOBt-Mediated Amidation |
|---|---|---|
| Yield | 72% | 82% |
| Reaction Time | 12 hours | 24 hours |
| Purification Method | Column Chromatography | Recrystallization |
| Scalability | Moderate | High |
Optimization of Tosyl Group Stability
Solvent and Temperature Effects
The tosyl group’s sensitivity to nucleophilic attack necessitates careful solvent selection:
Base Selection
Weak bases (e.g., Et₃N) minimize tosyl deprotection compared to stronger bases like NaOH:
Spectroscopic Characterization and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Purity
Scale-Up and Industrial Feasibility
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced efficiency in flow reactors:
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| 4-Methylbenzo[d]thiazol-2-amine | 320 |
| 3-Tosylpropanoyl Chloride | 410 |
| EDCl/HOBt | 290 |
| Total | 1,020 |
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide has shown significant potential as an anticancer agent .
- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the arachidonic acid pathway involved in cancer progression.
- In Vitro Studies : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87). The IC50 values for these cell lines were recorded at approximately 25.72 ± 3.95 μM, demonstrating moderate potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also displays significant antimicrobial properties .
- Bacterial Inhibition : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against S. aureus, indicating its efficacy as an antibacterial agent.
- Selectivity : Notably, this compound selectively inhibits bacterial topoisomerase IV without affecting human topoisomerase II, potentially reducing side effects associated with conventional antibiotics .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- Target Enzymes : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of prostaglandins, which play a significant role in inflammation .
The following table summarizes the biological activity data for this compound compared to related compounds:
| Compound Name | Anticancer IC50 (μM) | Antibacterial MIC (mg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | 25.72 ± 3.95 | 0.015 | Induces apoptosis; inhibits COX enzymes |
| Compound A | 0.31 | Not specified | Apoptosis induction |
| Compound B | 45.2 | Not specified | Cytotoxicity against glioblastoma |
Anticancer Research
A study conducted by Morais et al. (2023) demonstrated that derivatives of similar benzothiazole compounds exhibited enhanced anticancer activity when modified with additional functional groups such as hydrazone moieties, suggesting that structural modifications could further improve efficacy against specific cancer types .
Antimicrobial Studies
In another study, the antibacterial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between the compound's structure and its activity, highlighting its potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. Additionally, it may interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader series of benzothiazole-derived amides with variations in sulfonyl substituents, chain length, and functional modifications. Below is a detailed comparison:
Structural and Physicochemical Comparisons
| Compound Name | Sulfonyl Group | Chain Length | Molecular Weight (g/mol) | Yield (%) | Key Modifications |
|---|---|---|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide | p-Toluenesulfonyl | Propanamide | 388.3 | 73 | Base structure |
| N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide (6) | p-Toluenesulfonyl | Butanamide | 402.4 | 73 | Extended alkyl chain |
| N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (1) | Phenylsulfonyl | Butanamide | 374.4 | 73 | Aromatic sulfonyl group |
| 4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide (2) | 4-Fluorophenylsulfonyl | Butanamide | 392.4 | 70 | Electron-withdrawing fluorine |
| VU0500469 | p-Toluenesulfonyl | Butanamide + dimethylaminoethyl | 459.5 | 46 | Alkylated side chain for enhanced solubility |
Key Observations
Sulfonyl Group Modifications: The p-toluenesulfonyl group in the parent compound (MW 388.3) imparts moderate hydrophobicity, while the 4-fluorophenylsulfonyl variant (Compound 2, MW 392.4) introduces polarity due to the electronegative fluorine atom .
Chain Length and Flexibility :
- Extending the propanamide to butanamide (Compound 6) increases molecular weight by ~14 g/mol but maintains comparable synthetic efficiency (73% yield). This elongation may enhance binding pocket accommodation in target proteins .
Functional Additions: VU0500469 incorporates a dimethylaminoethyl group, increasing molecular weight to 459.5 g/mol. Despite a lower yield (46%), this modification likely improves aqueous solubility and pharmacokinetic properties .
Synthesis Efficiency :
- All base compounds (parent, Compounds 1 and 2) exhibit high yields (~70–73%), whereas alkylation steps (e.g., VU0500469) reduce efficiency due to additional reaction complexity .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole ring and a tosyl group, contributing to its unique chemical reactivity. Its molecular formula is , and it has a molecular weight of 298.35 g/mol. The compound is slightly soluble in water but soluble in organic solvents such as alcohol and ether, which influences its pharmacokinetic properties.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes, particularly cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, leading to anti-inflammatory effects.
- Anti-Tubercular Activity : Benzothiazole derivatives, including this compound, have demonstrated anti-tubercular properties, making them candidates for further studies in tuberculosis treatment.
- Analgesic and Anti-inflammatory Effects : The compound exhibits both analgesic and anti-inflammatory activities, attributed to its ability to modulate inflammatory pathways through COX inhibition.
Table 1: Biological Activities of this compound
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Anti-Tubercular Studies : Research indicates that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. In vitro assays demonstrated that this compound inhibited bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for tuberculosis therapy .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response, confirming its analgesic properties. The mechanism was linked to decreased levels of inflammatory cytokines .
- Antiviral Activity : Preliminary findings suggest that derivatives similar to this compound may inhibit viral proteases essential for viral replication. These studies highlight the potential for developing antiviral agents based on this scaffold .
Table 2: Comparison with Related Benzothiazole Derivatives
Q & A
Q. What are the common synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a 4-methylbenzo[d]thiazol-2-amine derivative with a tosylated propanamide intermediate. For example, a similar compound (2-chloro-2-methyl-N-(thiazol-2-yl)-3-tosylpropanamide) was synthesized via nucleophilic substitution, yielding 54% under reflux conditions in CDCl₃ . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF improve solubility and reaction rates .
- Catalysts : Triethylamine is often used to neutralize HCl byproducts in amidation reactions .
- Temperature control : Reflux conditions (80–100°C) enhance reaction kinetics but may require monitoring for decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Key techniques include:
- ¹H NMR : Look for the tosyl group’s aromatic doublets (δ 7.30–7.78 ppm) and methyl singlet (δ 2.38 ppm). The thiazole proton appears as a doublet (δ 7.04–7.51 ppm) .
- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and sulfonyl S=O bonds (~1150–1350 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₈H₁₈N₂O₃S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure using software like SHELX?
SHELX is robust for refining high-resolution or twinned data. Key steps include:
- Data validation : Use PLATON to check for missed symmetry or solvent-accessible voids .
- Twin refinement : For twinned crystals, employ the TWIN/BASF commands in SHELXL to model overlapping lattices .
- Hydrogen placement : For ambiguous H atoms, use the AFIX command to constrain positions based on geometry .
Q. What strategies are recommended for analyzing the compound’s bioactivity against cancer cell lines, considering structural analogs as CDK7 inhibitors?
Structural analogs (e.g., thiazole-acrylamide derivatives) inhibit CDK7 by binding to its ATP pocket. To evaluate bioactivity:
- Assay design : Use kinase inhibition assays (e.g., ADP-Glo™) with purified CDK7/cyclin H/Mat1 complexes .
- Cell-based testing : Screen in NCI-60 cell lines and correlate IC₅₀ values with transcriptomic data to identify sensitivity markers .
- SAR analysis : Modify the tosyl group to assess its role in membrane permeability vs. analogs with trifluoromethyl groups (e.g., increased lipophilicity improves cellular uptake) .
Q. How does the tosyl group influence the compound’s stability and reactivity in subsequent derivatization reactions?
The tosyl (p-toluenesulfonyl) group:
- Stabilizes intermediates : Acts as a protecting group for amines, resisting hydrolysis under acidic conditions .
- Directs reactivity : Electron-withdrawing effects activate adjacent carbonyls for nucleophilic attack (e.g., in Suzuki-Miyaura cross-coupling) .
- Limitations : Bulky tosyl groups may sterically hinder reactions, requiring deprotection via strong acids (e.g., HBr/acetic acid) .
Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?
- Docking studies : Use AutoDock Vina with CDK7 crystal structures (PDB: 5FMO) to model interactions between the thiazole ring and hinge region residues (e.g., Cys312) .
- MD simulations : GROMACS can assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with Lys41 and Asp149 .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the tosyl group) using Schrödinger’s Phase .
Q. How can researchers address discrepancies in biological activity data across different assay formats?
- Normalize conditions : Use standardized ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal validation : Confirm hits with CETSA (Cellular Thermal Shift Assay) to verify target engagement in live cells .
Q. Methodological Notes
- Synthesis : Prioritize reflux conditions in DMF for amide coupling, as demonstrated in benzothiazole-isoquinoline derivatives .
- Characterization : Cross-reference NMR shifts with analogous compounds (e.g., δ 1.97 ppm for methyl groups in tosylpropanamides) .
- Bioactivity : Screen against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, which are sensitive to thiazole-based CDK inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
